Ec2la - 2244579-87-9

Ec2la

Catalog Number: EVT-267014
CAS Number: 2244579-87-9
Molecular Formula: C21H24BrFN2O2
Molecular Weight: 435.3374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ec2la is a CB2 receptor positive allosteric modulator that is active in vivo.
Source and Classification

Ec2la is classified as a cannabinoid receptor ligand, specifically targeting the CB2 receptor. It has been synthesized and characterized in laboratory settings, making it a subject of interest in medicinal chemistry and pharmacology. The compound is sourced from specialized chemical suppliers such as Tocris Bioscience, which provides detailed information on its availability and applications in research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ec2la involves several organic chemistry techniques. While specific synthetic pathways may vary, common methods include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various reactions.
  2. Reactions: Key reactions may include alkylation, acylation, or cyclization steps to construct the core structure of Ec2la.
  3. Purification: After synthesis, purification methods such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

The detailed methodologies for synthesizing Ec2la can be found in related studies that focus on the design and biological evaluation of similar compounds targeting cannabinoid receptors .

Molecular Structure Analysis

Structure and Data

Ec2la's molecular structure features specific functional groups that confer its biological activity. The structural formula includes:

  • Core Structure: A central scaffold that interacts with the CB2 receptor.
  • Functional Groups: Various substituents that enhance binding affinity and selectivity.

The precise molecular formula and three-dimensional conformation can be derived from computational modeling studies or X-ray crystallography data available in scientific literature.

Chemical Reactions Analysis

Reactions and Technical Details

Ec2la participates in several chemical reactions that are crucial for its activity:

  1. Binding Affinity Studies: These reactions assess how well Ec2la binds to the CB2 receptor compared to other ligands.
  2. Metabolic Stability: Investigations into how Ec2la is metabolized in biological systems help understand its pharmacokinetics.
  3. Functional Assays: These assays evaluate the efficacy of Ec2la as an agonist or antagonist at the CB2 receptor.

Such analyses provide insights into the compound's potential therapeutic applications and safety profile .

Mechanism of Action

Process and Data

The mechanism of action for Ec2la primarily involves its interaction with the CB2 receptor. Upon binding:

  1. Receptor Activation: Ec2la may activate or inhibit signaling pathways associated with the CB2 receptor, influencing various biological responses.
  2. Allosteric Modulation: Research indicates that compounds like Ec2la could act as negative allosteric modulators, altering receptor activity without directly activating it .

Data from pharmacological studies elucidate these mechanisms, highlighting potential pathways affected by Ec2la.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ec2la exhibits specific physical and chemical properties that are essential for its functionality:

  • Molecular Weight: The molecular weight of Ec2la is an important parameter for determining dosage and solubility.
  • Solubility: Understanding its solubility in various solvents aids in formulation for biological assays.
  • Stability: Stability under different pH levels and temperatures is critical for storage and application.

These properties are typically characterized through standardized analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).

Applications

Scientific Uses

Ec2la has potential applications in various scientific fields:

  1. Pharmacology: As a ligand for cannabinoid receptors, it can be used to explore therapeutic pathways in pain management, inflammation, and neuroprotection.
  2. Drug Development: Its role as a modulator opens avenues for developing new medications targeting cannabinoid receptors without the psychoactive effects associated with other cannabinoids.
  3. Research Tool: Ec2la serves as a valuable tool in research settings to study cannabinoid signaling pathways and their implications in health and disease.
Introduction to Ec2la and Cannabinoid Receptor 2 (CB2)

CB2 Receptor Biology and Therapeutic Significance

Structural and Functional Basis

CB2 is a Class A G protein-coupled receptor (GPCR) featuring seven transmembrane domains, an extracellular N-terminus, and intracellular C-terminus. It shares 44% homology with CB1 but exhibits distinct ligand-binding pockets—notably residues S3.31 and F5.46, which confer subtype selectivity [6]. CB2 primarily couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP. Concurrently, Gβγ subunits activate MAPK/ERK pathways, modulating cell migration and immune responses [1] [6]. Under physiological conditions, CB2 expression is low in the CNS but highly inducible in microglia, macrophages, and peripheral immune cells during inflammation [1] [10]. This inducibility underpins its therapeutic appeal.

Disease Mechanisms and Preclinical Applications

Neuroinflammation and Pain: CB2 activation suppresses neuroinflammatory cascades in microglia by downregulating toll-like receptors (TLRs), ERK1/2 phosphorylation, and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). In neuropathic pain models, CB2 agonists like MDA7 reverse mechanical allodynia and normalize spinal glutamatergic signaling [1].

Table 1: CB2-Targeted Therapies in Preclinical Models

Disease AreaModel SystemKey CB2 Agonist EffectsReference
Neuropathic PainPaclitaxel-induced neuropathyReduced TLR2/CB2 expression; attenuated ERK1/2 activation [1]
Diabetic RetinopathyStreptozotocin-diabetic miceDecreased retinal ICAM-1/VCAM-1; suppressed NF-κB translocation and leukocyte adhesion [2]
Colon CancerApcMin/+ miceReduced adenoma burden; increased CD8+ T cells; decreased IL-6 and myeloid-derived suppressor cells [10]
Alzheimer’s DiseasePost-mortem human tissueCB2 upregulation in plaque-associated microglia; promoted amyloid clearance in models [1]

Oncology: CB2 activation exerts antitumor effects via dual immunomodulation and direct apoptosis. In colon cancer, the endogenous CB2 agonist osteogenic growth peptide (OGP) reduced adenoma counts by 40% in ApcMin/+ mice, suppressed IL-6/IL-4, and diminished tumor-promoting myeloid cells [10]. Similarly, synthetic CB2 agonists inhibit cancer cell proliferation and angiogenesis in gliomas and hepatocellular carcinoma [5] [7].

Immunomodulation: CB2 agonism attenuates inflammatory cascades in immune cells. HU-308 and CB65 inhibited TNFα-induced adhesion molecule expression (ICAM-1, VCAM-1) in retinal endothelial cells, mitigating diabetic retinopathy progression [2].

Allosteric Modulation in GPCRs: Mechanisms and Advantages

Allosteric vs. Orthosteric Targeting

Orthosteric ligands bind the endogenous agonist site, competitively inhibiting natural signaling. In contrast, allosteric modulators bind topographically distinct sites, inducing conformational changes that fine-tune receptor responsiveness. Positive allosteric modulators (PAMs) enhance agonist efficacy and/or potency; negative allosteric modulators (NAMs) suppress it [3] [9].

Table 2: Comparing CB2 Receptor Modulation Strategies

Modulator TypeMechanismAdvantagesLimitations
Orthosteric AgonistDirect activation of ligand-binding siteHigh efficacy; predictable PK/PDOff-target effects (e.g., CB1 cross-reactivity)
PAM (e.g., Ec2la)Enhances endogenous agonist affinity/efficacySubtype selectivity; physiological effect preservationContext-dependent efficacy
Inverse AgonistStabilizes inactive receptor stateSuppresses constitutive activityMay disrupt basal tone

Pharmacological Benefits of PAMs

Ec2la exemplifies CB2 PAM advantages:

  • Signal Specificity: Augments 2-AG or CP 55,940 efficacy but lacks intrinsic activity in agonist-absent systems [3] [9].
  • Reduced Desensitization: Unlike orthosteric agonists, PAMs minimally trigger receptor internalization, sustaining long-term signaling [4].
  • Spatiotemporal Precision: Amplifies endocannabinoid actions preferentially in pathologically overactive tissues (e.g., inflamed joints or tumors) [3].

However, complex pharmacology exists. Ec2la exhibits assay-dependent profiles—acting as an allosteric inverse agonist in phosphoinositide hydrolysis assays while showing mixed agonist/NAM activity at CB1 in GIRK assays [4]. This underscores the necessity of validating modulator effects across multiple functional readouts.

Ec2la as a CB2 Positive Allosteric Modulator: Historical Context

Discovery and Characterization

Ec2la (CAS 2244579-87-9) was first identified by Gado et al. (2019) in a screen for CB2-selective allosteric enhancers [3]. Key milestones include:

  • 2019: Identification as a CB2 PAM enhancing 2-AG- and CP 55,940-stimulated [³⁵S]GTPγS binding (EC₅₀ = 80 nM). Demonstrated >100-fold selectivity over CB1 and efficacy in a rodent neuropathic pain model [3].
  • 2024: Detailed in vitro profiling revealed complex pharmacology, including inverse agonism at CB2 in phosphoinositide assays and context-dependent CB1 modulation [4].
  • 2025: Computational studies using transformer models (e.g., CB2former) predicted Ec2la’s binding orientation and identified critical molecular motifs for CB2 allostery [8].

Molecular Interactions and Efficacy

Ec2la stabilizes CB2 in a conformation that increases orthosteric agonist affinity. Docking studies suggest interactions with transmembrane helices 2 and 3, potentially involving residues critical for G protein coupling [8]. In vivo, Ec2la (1–10 mg/kg) reversed mechanical allodynia in nerve-injury models without motor side effects, validating target engagement [3].

Table 3: Ec2la Research Timeline and Key Findings

YearStudy FocusKey OutcomesCitation
2019Initial discoveryIdentified as CB2 PAM; in vivo antinociception in neuropathic pain [3]
2024In vitro pharmacologyDemonstrated inverse agonism at CB2; mixed CB1 modulation [4]
2025Computational modelingPredicted allosteric binding site; structural motifs for CB2 selectivity [8]
2025Cancer immunotherapyValidated CB2 PAMs as adjuvants for immune checkpoint therapy [5]

Properties

CAS Number

2244579-87-9

Product Name

Ec2la

IUPAC Name

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide

Molecular Formula

C21H24BrFN2O2

Molecular Weight

435.3374

InChI

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26)

InChI Key

NSGDYZCDUPSTQT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3

Solubility

Soluble in DMSO

Synonyms

Ec2la

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.